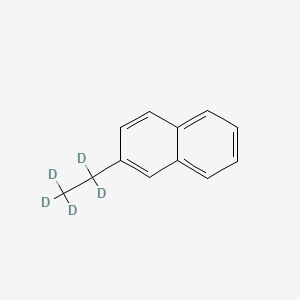

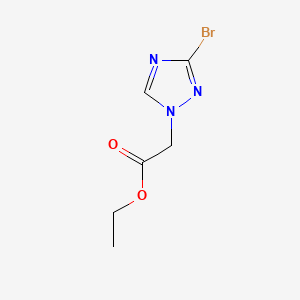

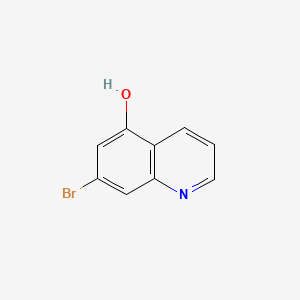

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Novel Triazole Derivatives

Triazole derivatives, including Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate, have been extensively studied for their diverse biological activities, making them significant for the development of new drugs. The synthesis and evaluation of these compounds have shown promising results in various therapeutic areas due to their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their structural variations allow for significant flexibility in drug design, addressing the urgent need for new treatments against resistant bacteria and neglected diseases. The preparation of triazole derivatives highlights the importance of efficient, sustainable synthesis methods considering green chemistry principles (Ferreira et al., 2013).

Biological Features of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives demonstrate a broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory effects. The ongoing research and generalization of literary sources have pinpointed these compounds as highly biologically active, with significant potential for scientific research and application in medicinal chemistry. The synthesis of these derivatives provides a plethora of opportunities for chemical modeling, offering new avenues for the development of biologically active substances (Ohloblina, 2022).

Ethyl Acetate Production and Process Intensification

Ethyl acetate, closely related to the chemical family of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate, is extensively used in various industries, including pharmaceuticals, due to its solvent properties. Research into process intensification techniques for ethyl acetate production, such as reactive distillation, has shown potential for improving efficiency, reducing energy consumption, and decreasing production costs. This opens up new possibilities for the large-scale production of ethyl acetate and its derivatives, which are crucial for various applications ranging from manufacturing to drug formulation (Patil & Gnanasundaram, 2020).

Antibacterial Activity of Triazole Derivatives

Triazole-containing hybrids have been identified as potent antibacterial agents, particularly against Staphylococcus aureus. The dual or multiple mechanisms of action offered by these compounds, due to their structure, provide a significant advantage in the development of new antibacterial drugs. The combination of 1,2,3-triazole and 1,2,4-triazole scaffolds with other pharmaceutical compounds has led to the creation of hybrids with enhanced antibacterial properties, demonstrating the versatility and potential of triazole derivatives in addressing antibiotic resistance (Li & Zhang, 2021).

特性

IUPAC Name |

ethyl 2-(3-bromo-1,2,4-triazol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O2/c1-2-12-5(11)3-10-4-8-6(7)9-10/h4H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUXBPCBEQVRST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=NC(=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one](/img/structure/B566690.png)

![5,7-Dichlorothieno[2,3-c]pyridine](/img/structure/B566693.png)

![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B566695.png)

![[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B566699.png)

![3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B566708.png)